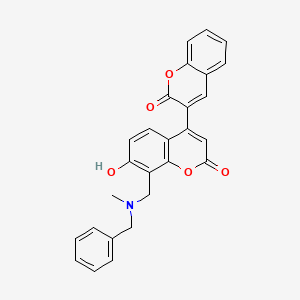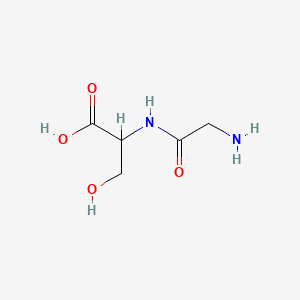
MFCD06492933
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound that belongs to the class of bichromene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, including the formation of the bichromene core and subsequent functionalization. One common approach is to start with the synthesis of the bichromene core through a cyclization reaction, followed by the introduction of the benzyl(methyl)amino group via nucleophilic substitution. The final step involves the hydroxylation of the bichromene core to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The benzyl(methyl)amino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce a dihydro derivative
Aplicaciones Científicas De Investigación
8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin derivatives: Similar in structure and known for their biological activities.
Indole derivatives: Share some structural features and have diverse biological applications.
Flavonoids: Another class of compounds with similar biological properties.
Uniqueness
What sets 8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione apart is its unique combination of functional groups and the bichromene core, which contribute to its distinct chemical reactivity and biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5/c1-28(15-17-7-3-2-4-8-17)16-22-23(29)12-11-19-20(14-25(30)33-26(19)22)21-13-18-9-5-6-10-24(18)32-27(21)31/h2-14,29H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPBCXJKGUXPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B7782836.png)
![3-[(E)-2-[[(5R,6R,8aR)-Decahydro-6alpha-hydroxy-5alpha-hydroxymethyl-5,8aalpha-dimethyl-2-methylenenaphthalen]-1-yl]ethenyl]furan-2(5H)-one](/img/structure/B7782839.png)


![4-[(2-ethoxyanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B7782851.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7782853.png)
![6-hydroxy-4-[(2-methylpiperidin-1-yl)methyl]-7-phenyl-2H-chromen-2-one](/img/structure/B7782859.png)
![(2Z)-6-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B7782869.png)


![ethyl (8,8-dimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-4-yl)acetate](/img/structure/B7782884.png)

![(3aR,5S,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B7782896.png)

